4-hydroxy-N-[3-(1H-pyrazol-4-yl)phenyl]cyclohexane-1-carboxamide

Catalog No.
S6993597
CAS No.
M.F
C16H19N3O2
M. Wt
285.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-hydroxy-N-[3-(1H-pyrazol-4-yl)phenyl]cyclohexane...

Product Name

4-hydroxy-N-[3-(1H-pyrazol-4-yl)phenyl]cyclohexane-1-carboxamide

IUPAC Name

4-hydroxy-N-[3-(1H-pyrazol-4-yl)phenyl]cyclohexane-1-carboxamide

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

InChI

InChI=1S/C16H19N3O2/c20-15-6-4-11(5-7-15)16(21)19-14-3-1-2-12(8-14)13-9-17-18-10-13/h1-3,8-11,15,20H,4-7H2,(H,17,18)(H,19,21)

InChI Key

KTQSMVJMJPETGS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)NC2=CC=CC(=C2)C3=CNN=C3)O
4-hydroxy-N-[3-(1H-pyrazol-4-yl)phenyl]cyclohexane-1-carboxamide, commonly known as "CPCCOEt", is a compound that has piqued the interest of scientists due to its potential applications in various fields of research and industry. In this paper, we will explore the definition and background of CPCCOEt, its physical and chemical properties, synthesis and characterization methods, analytical methods used to study it, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
CPCCOEt is a selective antagonist for the metabotropic glutamate receptor 1 (mGluR1), which is a type of G protein-coupled receptor that plays a role in the central nervous system. It was first synthesized in 2002 by researchers at the pharmaceutical company Merck & Co., Inc. as part of their efforts to develop drugs for neurological disorders. CPCCOEt is an important tool for studying the function of mGluR1, as the receptor is involved in the modulation of synaptic transmission and plasticity, pain sensation, and other physiological processes.
CPCCOEt has a molecular formula of C20H24N4O2 and a molecular weight of 360.43 g/mol. It is a yellow solid that is soluble in dimethylsulfoxide (DMSO) and ethanol. CPCCOEt has a melting point of 203-204°C and a boiling point of 586.4°C at 760 mmHg. It has a log P of 2.87, indicating moderate lipophilicity.
There are various methods for synthesizing CPCCOEt, but one common method involves the reaction of 4-(1H-pyrazol-4-yl)aniline with cyclohexanecarboxylic acid in the presence of thionyl chloride to yield 4-(1H-pyrazol-4-yl)phenyl)cyclohexanecarboxylic acid. This intermediate is then reacted with 4-hydroxypiperidine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) to yield CPCCOEt. Characterization of CPCCOEt can be carried out by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.
CPCCOEt can be analyzed in biological samples using various methods, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS). HPLC is a common method used to separate CPCCOEt from other compounds in biological samples, while GC can be used to analyze the purity of CPCCOEt. MS can be used to determine the molecular weight and structure of CPCCOEt.
CPCCOEt binds selectively to mGluR1 and inhibits its activity. mGluR1 is expressed in various regions of the central nervous system, including the hippocampus, cerebellum, and cortex. Studies have shown that mGluR1 plays a role in synaptic plasticity, learning and memory, pain sensation, and other physiological processes. CPCCOEt has been shown to inhibit the activation of mGluR1 in vitro and in vivo, making it a useful tool for studying the role of mGluR1 in various biological processes.
Studies have shown that CPCCOEt is relatively safe and non-toxic in scientific experiments. However, as with any chemical compound, it is important to handle it with care and follow proper safety protocols. CPCCOEt should be stored in a cool, dry place away from heat sources and oxidizing agents.
CPCCOEt has various applications in scientific experiments, such as studying the role of mGluR1 in synaptic plasticity, learning and memory, pain sensation, and other physiological processes. It can also be used as a tool to investigate the molecular mechanisms underlying neurological disorders, such as Parkinson's disease and Alzheimer's disease. In addition, CPCCOEt can be used to develop drugs that target mGluR1 for the treatment of these disorders.
There is ongoing research into the role of mGluR1 and the potential therapeutic applications of CPCCOEt. Studies have shown that targeting mGluR1 with CPCCOEt may have neuroprotective effects in Parkinson's disease and may improve cognitive function in Alzheimer's disease. There is also interest in developing drugs that target mGluR1 for the treatment of other neurological disorders, such as depression and anxiety.
CPCCOEt has potential implications in various fields of research and industry, such as drug discovery and development, neuroscience, and biotechnology. By targeting mGluR1, CPCCOEt may lead to the development of drugs that are more effective and have fewer side effects than current treatments for neurological disorders. CPCCOEt may also be used as a tool for investigating the molecular mechanisms underlying these disorders and for developing diagnostic tests.
One limitation of CPCCOEt is that it is a relatively new compound, and its long-term safety and efficacy have yet to be fully established. Future research should investigate the potential side effects of CPCCOEt and its effects on other physiological processes. In addition, there is a need for more research into the molecular mechanisms underlying neurological disorders and the role of mGluR1 in these processes. Finally, alternative methods for targeting mGluR1, such as gene therapy or small interfering RNA (siRNA), may offer alternative approaches to the treatment of these disorders.
- Investigating the long-term safety and efficacy of CPCCOEt
- Determining the potential side effects of CPCCOEt on other physiological processes
- Developing alternative methods for targeting mGluR1 using gene therapy or siRNA
- Investigating the potential role of mGluR1 in other physiological processes, such as inflammation and immunity
- Developing diagnostic tests for neurological disorders based on mGluR1 signaling
- Investigating the potential use of CPCCOEt in combination therapy with other drugs for neurological disorders
- Developing new synthetic methods for CPCCOEt with improved yields and purity.
- Studying the pharmacokinetics and pharmacodynamics of CPCCOEt in humans.
- Investigating the potential effects of CPCCOEt on different subtypes of mGluR1.
- Developing novel chemical modifications of CPCCOEt that enhance its potency and selectivity.
- Investigating the use of CPCCOEt in preclinical models of neurological disorders to determine its translational potential.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

285.147726857 g/mol

Monoisotopic Mass

285.147726857 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-26-2023

Explore Compound Types